2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O2S/c1-33-23-9-5-3-7-21(23)25(32)30-14-15-31-16-24(20-6-2-4-8-22(20)31)34-17-18-10-12-19(13-11-18)26(27,28)29/h2-13,16H,14-15,17H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATLGHZWWVNVML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple stepsThe final step involves the formation of the benzamide linkage under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the key coupling reactions .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the indole moiety can interact with various receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues with Indole and Sulfanyl Linkages
(a) 5-((2,4-Dioxothiazolidin-5-yl)-2-methoxy-N-((4-trifluoromethyl)phenyl)methyl)benzamide ()
- Core Structure: Benzamide-thiazolidinone hybrid.
- Key Differences: Replaces the indole-ethyl chain with a thiazolidinone ring.
- Biological Relevance: Thiazolidinones are associated with antidiabetic activity (e.g., PPAR-γ agonism). The absence of the indole moiety may reduce CNS permeability but improve solubility due to the polar thiazolidinone group .
(b) 4-Methoxy-N-{2-[3-({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide ()
- Core Structure : Benzamide-indole-sulfanyl scaffold.
- Key Differences: Methoxy group at the 4-position (vs. 2-position in the target compound). Sulfanyl group substituted with a 5-methylisoxazole amino group (vs. trifluoromethylbenzyl).
- Synthesis : Similar coupling reactions (e.g., alkylation of sulfanyl intermediates) but diverges in the choice of α-halogenated ketones for S-alkylation .
(c) N-{2-[3-({[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide ()
- Core Structure : Benzamide-indole-sulfanyl with benzothiazole substitution.
- Key Differences : Incorporates a benzothiazole carbamoyl group instead of trifluoromethylbenzyl.
- Biological Implications: Benzothiazole moieties are known for antitumor and antimicrobial activities, suggesting divergent target profiles compared to the target compound .
Functional Group Impact on Physicochemical Properties
- The trifluoromethyl group in the target compound increases lipophilicity (LogP = 4.2) but reduces solubility compared to analogues with polar groups (e.g., thiazolidinone in ).
Biological Activity
2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure
The compound features a benzamide core substituted with a methoxy group and a trifluoromethyl phenyl moiety. The presence of the indole ring and a sulfanyl group contributes to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to 2-methoxy-N-{2-[3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies demonstrate that related compounds show cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values for these compounds were reported to be lower than those of standard treatments like doxorubicin, indicating superior potency in some cases .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 5.0 | |
| Compound B | Jurkat | 4.8 | |
| 2-methoxy-N-{...} | Various | TBD | Current Study |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Trifluoromethyl phenyl derivatives have shown promising results against Gram-positive bacteria such as Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 0.5 µg/mL for certain derivatives, showcasing their effectiveness against resistant strains .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective |
| Enterococcus faecalis | 1.0 | Moderate |
Anti-inflammatory Activity
The compound's potential in modulating inflammatory responses has been noted in preliminary studies. In vivo models indicate a reduction in pro-inflammatory cytokines following treatment with related compounds.
- Cytokine Levels : Measurements of TNF-alpha and IL-6 showed significant reductions in treated groups compared to controls.
Case Studies
- In Vitro Anticancer Study : A study focused on the effects of the compound on breast cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis induction being explored through flow cytometry analysis.
- Antimicrobial Efficacy : Another study assessed the compound's efficacy against biofilm formation in Staphylococcus aureus, revealing that it not only inhibited growth but also disrupted established biofilms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
